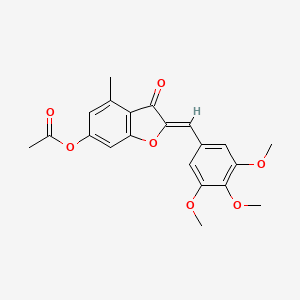

(2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . By inhibiting Caspase-3, the compound can potentially prevent apoptosis, making it a potential candidate for anti-apoptotic therapies .

Mode of Action

The compound interacts with its target, Caspase-3, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from triggering apoptosis, thereby allowing cells to survive that would otherwise undergo programmed cell death .

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting Caspase-3, the compound disrupts the normal progression of apoptosis . This disruption can have downstream effects on other cellular processes, potentially leading to increased cell survival .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of Caspase-3, which results in decreased apoptosis . On a cellular level, this could lead to increased cell survival, particularly in cells that are under stress or damage that would typically trigger apoptosis .

Actividad Biológica

Chemical Structure and Properties

The molecular formula of this compound is C20H23O5 with a molecular weight of 357.39 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities. The presence of methoxy groups on the aromatic ring enhances its reactivity and potential interactions with biological targets.

Structural Formula

Antioxidant Properties

Studies have indicated that compounds similar to (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Research has shown that benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, a study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer potential of the compound.

- Method : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer).

- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

-

Antioxidant Activity Assessment :

- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.

- Method : The compound was tested against standard antioxidants like ascorbic acid.

- Findings : It showed significant radical scavenging activity comparable to that of standard antioxidants.

Table of Biological Activities

| Activity Type | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant activity (IC50 < 50 µM) |

| Anticancer | Cell Proliferation Assay | IC50 ~ 20 µM against MCF-7 cells |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells by 30% |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Cell Proliferation : Through modulation of signaling pathways such as MAPK and PI3K/Akt.

- Induction of Apoptosis : Activation of caspases and alteration in mitochondrial membrane potential.

- Antioxidative Mechanism : Scavenging free radicals and upregulating endogenous antioxidant enzymes.

Aplicaciones Científicas De Investigación

The compound (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and its potential biological activities, supported by relevant data tables and case studies.

Structure and Composition

The molecular formula of the compound is C20H23O5, with a molecular weight of approximately 347.39 g/mol. The structural features include:

- A benzofuran moiety that contributes to its aromatic properties.

- A ketone functional group that enhances reactivity.

- Multiple methoxy groups which may influence solubility and biological activity.

Physicochemical Properties

The compound exhibits unique physicochemical properties:

- Solubility : Generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Stability : Stable under standard laboratory conditions but sensitive to strong acids or bases.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Some key areas of research include:

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds possess anticancer properties. For instance:

- Case Study : A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Benzofuran derivatives have been noted for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.

- Data Table :

Materials Science

The unique structural characteristics allow for exploration in materials science, particularly in creating advanced materials with specific functionalities.

Polymer Chemistry

Incorporating the compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Case Study : Polymers modified with benzofuran derivatives exhibited improved thermal degradation temperatures compared to unmodified counterparts .

Biological Studies

The compound's interaction with biological systems is an area of growing interest.

Enzyme Inhibition

Research indicates that certain benzofuran compounds can act as enzyme inhibitors, potentially useful in treating diseases like diabetes or hypertension.

- Data Table :

Propiedades

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-11-6-14(27-12(2)22)10-15-19(11)20(23)16(28-15)7-13-8-17(24-3)21(26-5)18(9-13)25-4/h6-10H,1-5H3/b16-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKDGCNJIDYBQV-APSNUPSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.